molecular formula C10H12N4 B13302475 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine

1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine

Cat. No.: B13302475
M. Wt: 188.23 g/mol
InChI Key: KAECGNQLYOYPFF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole and pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-9(10(11)14(2)13-7)8-4-3-5-12-6-8/h3-6H,11H2,1-2H3

InChI Key

KAECGNQLYOYPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CN=CC=C2)N)C

Origin of Product

United States

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